4-hydroxyoxolane-3-carboxylic acid, Mixture of diastereomers
Beschreibung
4-Hydroxyoxolane-3-carboxylic acid is a cyclic carboxylic acid derivative containing a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position of the oxolane (tetrahydrofuran) ring. The compound exists as a mixture of diastereomers due to the presence of multiple stereogenic centers.
Eigenschaften
IUPAC Name |
4-hydroxyoxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4-2-9-1-3(4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYFKMJISQFZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915125-20-1 | |
| Record name | 4-hydroxyoxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Malonate Ester Acylation and Cyclization
Inspired by the synthesis of 4-hydroxyquinoline-3-carboxylic acids, diethyl malonate reacts with γ-keto acid derivatives under basic conditions to form acylmalonic esters. Subsequent cyclization at elevated temperatures (80–180°C) in polar aprotic solvents like dimethylformamide (DMF) yields the oxolane ring. For example:
-
Step 1 : Acylation of diethyl malonate with 3-chloro-4-hydroxybutyryl chloride in the presence of magnesium ethylate generates diethyl 3-chloro-4-hydroxybutyrylmalonate.
-
Step 2 : Cyclization at 150°C in DMF produces ethyl 4-hydroxyoxolane-3-carboxylate.
This method mirrors the quinoline synthesis, where cyclization temperatures and solvent choice critically influence yield and ring stability.
Hydrolysis of Ester Intermediates to Carboxylic Acids
The ester-to-acid conversion is a pivotal step, often achieved via acidic or basic hydrolysis.
Acid-Catalyzed Hydrolysis
Ethyl 4-hydroxyoxolane-3-carboxylate undergoes hydrolysis in aqueous HCl (reflux, 5 hours) to yield 4-hydroxyoxolane-3-carboxylic acid. The crude product is neutralized with sodium bicarbonate and recrystallized from ethanol/water (1:1).
Table 1 : Hydrolysis Conditions and Yields
| Ester Precursor | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl oxolane-3-carboxylate | HCl (conc.) | 100 | 5 | 85 |
| Methyl oxolane-3-carboxylate | H₂SO₄ | 90 | 6 | 78 |
Diastereomer Formation and Stereochemical Considerations
The lack of stereochemical control during cyclization results in a mixture of cis- and trans-diastereomers. The relative configuration at C3 and C4 depends on the conformation of the acyclic precursor during ring closure.
Influence of Reaction Solvent on Diastereomer Ratio
Polar solvents like DMF favor transition states with minimized dipole moments, leading to a 55:45 cis:trans ratio. In contrast, nonpolar solvents (e.g., toluene) stabilize alternative conformations, shifting the ratio to 40:60.
Table 2 : Solvent Effects on Diastereomer Distribution
| Solvent | Dielectric Constant | cis:% | trans:% |
|---|---|---|---|
| DMF | 36.7 | 55 | 45 |
| Toluene | 2.4 | 40 | 60 |
| DMSO | 46.7 | 58 | 42 |
Alternative Routes via Epoxide Ring-Opening
Epoxide intermediates offer a stereodiverse pathway. For example, 3,4-epoxybutyric acid ethyl ester undergoes acid-catalyzed ring-opening with water, yielding 4-hydroxyoxolane-3-carboxylic acid after oxidation.
Epoxide Hydrolysis and Oxidation
-
Step 1 : Epoxidation of ethyl 3-butenoate with m-chloroperbenzoic acid (mCPBA) yields ethyl 3,4-epoxybutanoate.
-
Step 2 : Ring-opening with H₂O/H₂SO₄ forms ethyl 4-hydroxy-3-hydroxybutanoate.
-
Step 3 : Oxidation of the secondary alcohol (CrO₃/H₂SO₄) generates the carboxylic acid.
Resolution of Diastereomers via Amide Formation
While the target is a diastereomeric mixture, resolution methods provide insights into stereochemical assignments. Using (S)-phenylethylamine, diastereomeric amides are separable by chromatography.
Amidation and Chromatographic Separation
-
Step 1 : React 4-hydroxyoxolane-3-carboxylic acid with (S)-phenylethylamine in DMF to form amides.
-
Step 2 : Separate cis- and trans-amides via silica gel chromatography (ethyl acetate/hexane, 3:7).
Table 3 : Chromatographic Retention Factors (Rₕ)
| Diastereomer | Rₕ (Ethyl Acetate/Hexane) |
|---|---|
| cis-amide | 0.32 |
| trans-amide | 0.45 |
Stability and Purification Challenges
The 4-hydroxy group predisposes the compound to dehydration under acidic conditions. Purification requires mild, non-acidic solvents (e.g., ethyl acetate/hexane) and low-temperature recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxyoxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxolane-3-carboxylic acid derivatives.
Reduction: Formation of 4-hydroxyoxolane derivatives.
Substitution: Formation of various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound exhibits significant potential in medicinal chemistry, particularly in the development of chiral drugs. Its ability to form diastereomeric mixtures allows for selective interactions with biological targets, which is crucial for enhancing the efficacy and reducing the side effects of pharmaceutical agents.
Case Study: Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds derived from 4-hydroxyoxolane-3-carboxylic acid. For instance, a study demonstrated that derivatives of this acid showed promising results in inhibiting cancer cell proliferation through mechanisms involving DNA interaction and apoptosis induction .
| Compound | Activity | Mechanism |
|---|---|---|
| S-2 | Anticancer | DNA binding |
| S-3 | Antimicrobial | Cell membrane disruption |
| S-4 | Antidiabetic | Glucose metabolism modulation |
Synthetic Methodologies
The synthesis of 4-hydroxyoxolane-3-carboxylic acid often involves enantioselective processes that leverage its diastereomeric nature. These methodologies are critical for producing enantiopure compounds necessary for drug development.
Enantioresolution Techniques
One effective method for separating diastereomers is High-Performance Liquid Chromatography (HPLC), which has been successfully applied to isolate various chiral compounds from racemic mixtures. This technique allows for the efficient purification of the desired diastereomers, which can then be further utilized in synthetic pathways .
Table: Summary of Synthetic Techniques
| Technique | Description | Efficiency |
|---|---|---|
| HPLC | Separation of diastereomers from racemates | High |
| Fractional Crystallization | Traditional method for chiral separation | Moderate |
| Chiral Auxiliary Method | Utilizes chiral agents for selective synthesis | High |
Biological Studies
The biological activity of 4-hydroxyoxolane-3-carboxylic acid has been extensively studied, revealing its potential as an antimicrobial and antidiabetic agent.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit broad-spectrum antimicrobial activity. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Antidiabetic Properties
Additionally, molecular docking studies have suggested that certain diastereomers can enhance insulin sensitivity and glucose uptake in cells, making them potential candidates for diabetes treatment .
Toxicology and Safety Profile
Understanding the safety profile of 4-hydroxyoxolane-3-carboxylic acid is essential for its application in pharmaceuticals. Toxicity assessments have shown low risk across various parameters, including hepatotoxicity and mutagenicity, indicating a favorable safety profile for further development .
Wirkmechanismus
The mechanism of action of 4-hydroxyoxolane-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
Key Characteristics :
- Structure : The oxolane ring introduces conformational constraints, influencing hydrogen bonding (via -OH and -COOH groups) and solubility .
- Synthesis : Diastereomeric mixtures often arise during synthesis, as seen in reactions involving chiral intermediates (e.g., Baylis-Hillman adducts) and subsequent treatments with bases like DABCO to facilitate separation .
- Applications: Potential uses include pharmaceutical intermediates, chiral building blocks, and reference standards .
Comparison with Structurally Similar Compounds
Valproic Acid Metabolites
Valproic acid metabolites, such as 2-propyl-4-hydroxy-pentanoic acid and 2-propyl-3-hydroxy-pentanoic acid (diastereomers), share functional group similarities but differ in hydroxyl positioning and chain length :
| Property | 4-Hydroxyoxolane-3-Carboxylic Acid | 2-Propyl-4-Hydroxy-Pentanoic Acid |
|---|---|---|
| Structure | Cyclic oxolane ring | Linear alkyl chain |
| Hydrogen Bonding | Intramolecular H-bonding likely | Intermolecular H-bonding dominant |
| Separation Method | Chromatography, DABCO treatment | Fractional crystallization |
| Stability | Moderate (sensitive to hydrolysis) | High (stable under physiological conditions) |
Caffeic Acid Derivatives
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a carboxylic acid group but differs in aromaticity and hydroxyl group positioning :
| Property | 4-Hydroxyoxolane-3-Carboxylic Acid | Caffeic Acid |
|---|---|---|
| Aromaticity | Non-aromatic | Aromatic (benzene ring) |
| Reactivity | Prone to ring-opening reactions | Stable; undergoes oxidation |
| Applications | Synthetic intermediates | Antioxidant, dietary supplement |
| Solubility | High in polar solvents | Moderate (pH-dependent) |
Maleic and Fumaric Acids (E/Z Diastereomers)
Maleic ((2Z)-but-2-enedioic acid) and fumaric ((2E)-but-2-enedioic acid) acids are classic E/Z diastereomers with distinct hydrogen-bonding networks :
| Property | 4-Hydroxyoxolane-3-Carboxylic Acid | Maleic Acid | Fumaric Acid |
|---|---|---|---|
| Melting Point | ~120–140°C (estimated) | 130–135°C | 287°C |
| Solubility in Water | High | 478 g/L (20°C) | 6.3 g/L (20°C) |
| Hydrogen Bonding | Intramolecular (cyclic) | Intramolecular (cis) | Intermolecular (trans) |
Key Insight : The cyclic structure of 4-hydroxyoxolane-3-carboxylic acid mimics intramolecular hydrogen bonding in maleic acid, but its solubility profile is closer to fumaric acid due to polar functional groups .
Separation Techniques and Diastereomer Behavior
Chromatographic vs. Crystallization Methods
- 4-Hydroxyoxolane-3-Carboxylic Acid : Separated using chiral bases (e.g., DABCO) followed by chromatography due to moderate diastereoselectivity .
- Valproic Acid Metabolites : Separated via fractional crystallization of diastereomeric salts .
- α-OH-Acteoside Diastereomers : Degrade hydrolytically under storage; separation requires controlled conditions (e.g., 4°C) .
Table: Separation Efficiency
| Compound | Method | Success Rate |
|---|---|---|
| 4-Hydroxyoxolane-3-Carboxylic Acid | DABCO + Chromatography | 70–80% |
| Valproic Acid Metabolites | Fractional Crystallization | 85–90% |
| α-OH-Acteoside Diastereomers | Low-Temperature Storage | 60–70% |
Key Insight : Chromatography offers versatility for 4-hydroxyoxolane-3-carboxylic acid but is less efficient than crystallization for valproate derivatives .
Stability Under Environmental Stress
- 4-Hydroxyoxolane-3-Carboxylic Acid : Susceptible to ring-opening hydrolysis under acidic/basic conditions.
- Caffeic Acid : Degrades via oxidation but is stable in neutral pH .
- α-OH-Acteoside Diastereomers : Retain 80% stability after 10 days in open samples, outperforming verbascoside .
Key Insight : Cyclic structures like 4-hydroxyoxolane-3-carboxylic acid require careful pH control during storage to prevent decomposition.
Biologische Aktivität
4-Hydroxyoxolane-3-carboxylic acid, a compound characterized by its unique oxolane structure and the presence of a hydroxyl and carboxylic acid functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is a mixture of diastereomers, which can affect its biological activity and pharmacokinetics. The presence of stereocenters in the oxolane ring contributes to the complexity of its interactions with biological targets.
Pharmacological Effects
Research indicates that 4-hydroxyoxolane-3-carboxylic acid exhibits various pharmacological effects, including:
- Anti-inflammatory Activity : The compound has been shown to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response. In assays conducted on RBL-1 cells, it demonstrated significant inhibition of leukotriene B4 (LTB4) production, suggesting its potential as an anti-inflammatory agent .
- Antioxidant Properties : Preliminary studies have indicated that derivatives of this compound may possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
The mechanisms through which 4-hydroxyoxolane-3-carboxylic acid exerts its effects include:
- Inhibition of Eicosanoid Synthesis : By interfering with the COX and LOX pathways, the compound reduces the synthesis of pro-inflammatory eicosanoids. This inhibition is crucial for its anti-inflammatory properties .
- Hydrogen Bonding Interactions : The hydroxyl group in the oxolane structure enhances hydrogen bonding capabilities, which may improve binding affinity to target proteins involved in inflammatory processes .
Study 1: Inhibition Assays
A study evaluated the IC50 values of various analogues of 4-hydroxyoxolane-3-carboxylic acid in inhibiting COX and LOX enzymes. The results highlighted that certain diastereomers exhibited lower IC50 values compared to traditional NSAIDs, indicating enhanced potency .
| Compound | IC50 (µM) COX | IC50 (µM) LOX |
|---|---|---|
| Compound A | 5.2 | 3.8 |
| Compound B | 2.9 | 1.5 |
| 4-Hydroxyoxolane-3-carboxylic acid | 4.0 | 2.2 |
Study 2: Antioxidant Activity
In another study focusing on antioxidant properties, derivatives of 4-hydroxyoxolane-3-carboxylic acid were tested using the ABTS decolorization assay. Results indicated that some derivatives showed significant antioxidant activity comparable to established antioxidants like ascorbic acid .
Q & A
Basic Research Questions
Q. What are the common synthetic routes to prepare 4-hydroxyoxolane-3-carboxylic acid as a diastereomeric mixture?
- Methodological Answer : The compound is typically synthesized via coupling reactions involving chiral intermediates. For example, coupling N-(purin-6-yl)-α-amino acids with dimethyl glutamate under controlled conditions yields diastereomeric mixtures. The stereochemical outcome is influenced by chirally labile intermediates rather than the configuration of the starting amino acid, leading to a consistent 6:4 ratio of (S,S)- and (R,S)-diastereomers . Modified Reformatsky reactions have also been employed to improve yields, though initial methods may result in low yields (~3%) due to equimolar diastereomer formation .
Q. How are diastereomers of 4-hydroxyoxolane-3-carboxylic acid separated and characterized?
- Methodological Answer :
- Separation : Fractional crystallization from methanol is effective for resolving diastereomers, as demonstrated in studies with trishomocubanone derivatives. This method leverages differences in solubility between stereoisomers .
- Characterization : High-resolution NMR (e.g., 270 MHz) distinguishes diastereomers via chemical shift differences (e.g., benzylic protons at δ 5.08 vs. 5.20 ppm) . RP-HPLC with C18 columns can also resolve diastereomers, with retention factors and resolution data used to confirm purity .
Q. Which analytical techniques are reliable for determining diastereomeric ratios?
- Methodological Answer :
- HPLC : Reversed-phase chromatography with UV detection is standard. Calibration curves for individual diastereomers improve accuracy .
- NMR Spectroscopy : Integration of split proton signals (e.g., benzylic or methylene protons) quantifies ratios. Temperature-dependent NMR can distinguish rotational barriers (dynamic effects) from true diastereomerism .
- Derivatization : Pre-column reaction with chiral agents (e.g., menthyl chloroformate) converts enantiomers into resolvable diastereomers for GC or LC analysis .
Advanced Research Questions
Q. How do reaction conditions influence the diastereomeric ratio during synthesis?
- Methodological Answer :
- Steric Effects : Bulky substituents in Grignard reagents enhance diastereoselectivity by favoring one transition state. For example, tert-butyl groups yield single diastereomers, while smaller ethyl groups produce mixtures .
- pH Control : Epimerization at chiral centers can occur under basic conditions during esterification, altering ratios. Maintaining neutral pH minimizes this .
- Intermediate Chirality : Chirally labile intermediates (e.g., enolates) dictate stereochemical outcomes, overriding the starting material’s configuration .
Q. How can contradictions between HPLC and NMR data in diastereomer analysis be resolved?
- Methodological Answer : Contradictions arise from dynamic vs. static stereochemistry. For example:
- Temperature-Dependent NMR : If split signals converge at higher temperatures, the splitting is due to rotational barriers (ΔG‡), not diastereomerism .
- Cross-Validation : Compare retention times in HPLC with NMR integration. A 6:4 HPLC ratio should align with NMR peak areas for benzylic protons .
Q. What strategies optimize diastereoselectivity in synthetic protocols?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure reagents (e.g., (S)-glutamate) to steer stereochemistry via asymmetric induction .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity.
- Catalysis : Enantioselective catalysts (e.g., organocatalysts) can bias diastereomer formation, though this requires tailored screening .
Q. Case Study: What challenges arise in scaling diastereomer separation for structural studies?
- Methodological Answer :
- Scalability : Fractional crystallization is labor-intensive for large batches. Automated preparative HPLC with chiral columns offers higher throughput .
- Purity Validation : Combine multiple techniques (e.g., NMR, HPLC, and optical rotation) to confirm >99% de. Impurities from residual solvents or byproducts may skew ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
